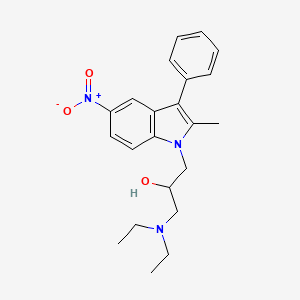
(9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide, also known as THNMF, is a synthetic compound that has gained attention for its potential use in scientific research. THNMF has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
作用機序
The mechanism of action of (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause damage to cells and tissues. (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes in the brain, which can protect against oxidative stress. (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects. In addition, (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of using (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide in laboratory experiments is its relatively low cost and availability. (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is also stable and has a long shelf life, which makes it easy to store and transport. One limitation of using (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of the specific targets and mechanisms of action of (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide. This information could be used to develop new drugs that are more effective and have fewer side effects. Finally, there is a need for more research on the potential uses of (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide in the treatment of neurodegenerative diseases and cancer.
合成法
(9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide can be synthesized by reacting 9-methylcarbazole with formic acid in the presence of a catalyst. The resulting product is a white solid with a melting point of 200-202°C.
科学的研究の応用
(9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has also been studied for its potential use in the treatment of cancer.
特性
IUPAC Name |
N-(9-methyl-1,2,3,4-tetrahydrocarbazol-1-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16-13-8-3-2-5-10(13)11-6-4-7-12(14(11)16)15-9-17/h2-3,5,8-9,12H,4,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJRBYKXZCWPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(CCC3)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5179291.png)
![4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5179311.png)

![N-[3-(isopropylamino)-2-nitrosophenyl]acetamide](/img/structure/B5179318.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5179322.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5179333.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5179339.png)

![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B5179357.png)
![2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5179363.png)
![ethyl [5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5179364.png)
![methyl [(6-{[2-(4-morpholinylcarbonyl)benzoyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5179377.png)